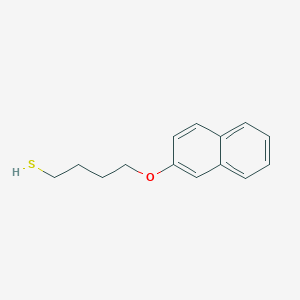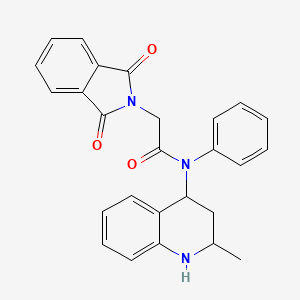
4-(2-naphthyloxy)-1-butanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-naphthyloxy)-1-butanethiol, also known as NBTh, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of thiol compounds, which are known for their unique chemical properties and biological activities.
作用机制
The mechanism of action of 4-(2-naphthyloxy)-1-butanethiol is not fully understood, but several studies have suggested that it may act through various pathways, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway. 4-(2-naphthyloxy)-1-butanethiol has also been reported to interact with various enzymes, such as cyclooxygenase-2 (COX-2), which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of 4-(2-naphthyloxy)-1-butanethiol. In vitro studies have shown that 4-(2-naphthyloxy)-1-butanethiol can inhibit the production of ROS and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 4-(2-naphthyloxy)-1-butanethiol has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of various cancer cell lines. In vivo studies have shown that 4-(2-naphthyloxy)-1-butanethiol can reduce inflammation and oxidative stress in animal models of various diseases, such as colitis, arthritis, and neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 4-(2-naphthyloxy)-1-butanethiol in lab experiments is its relatively low toxicity compared to other thiol compounds. It is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, one of the limitations of using 4-(2-naphthyloxy)-1-butanethiol is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 4-(2-naphthyloxy)-1-butanethiol is not fully understood, which can make it challenging to design experiments to investigate its effects.
未来方向
There are several future directions for research on 4-(2-naphthyloxy)-1-butanethiol. One area of research is to further investigate its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another area of research is to investigate its potential applications in material science, such as the synthesis of metal nanoparticles with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2-naphthyloxy)-1-butanethiol and to design experiments to investigate its effects on various signaling pathways and enzymes.
合成方法
The synthesis of 4-(2-naphthyloxy)-1-butanethiol can be achieved through a multi-step process involving the reaction of 2-naphthol with 1-chlorobutane, followed by the reduction of the resulting product with sodium borohydride. This method has been reported in several studies, and the resulting compound has been characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
4-(2-naphthyloxy)-1-butanethiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-(2-naphthyloxy)-1-butanethiol has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In material science, 4-(2-naphthyloxy)-1-butanethiol has been used as a precursor for the synthesis of various metal nanoparticles, which have potential applications in catalysis, sensing, and imaging. In environmental science, 4-(2-naphthyloxy)-1-butanethiol has been used as a chelating agent for the removal of heavy metals from contaminated water.
属性
IUPAC Name |
4-naphthalen-2-yloxybutane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16OS/c16-10-4-3-9-15-14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11,16H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASJKUGJNDCJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5030243.png)
![2-fluoro-N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5030244.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5030249.png)
![5-({[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5030265.png)
![4-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5030267.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine](/img/structure/B5030275.png)
![2-[tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate hydrochloride](/img/structure/B5030283.png)
![N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5030294.png)
![ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate](/img/structure/B5030306.png)

![6-chloro-3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5030310.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5030321.png)
